molecular formula C13H9ClN2O B2933095 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol CAS No. 10066-08-7

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B2933095
CAS No.: 10066-08-7
M. Wt: 244.68
InChI Key: UMSVDCHVJXMNBC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-chlorophenyl group enhances the compound’s potential for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of 4-chloroaniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzimidazole N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the reagents and conditions used .

Scientific Research Applications

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-ol is unique due to its benzimidazole core, which provides a versatile scaffold for various biological activities. The presence of the 4-chlorophenyl group further enhances its potential for diverse applications, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-hydroxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16(13)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSVDCHVJXMNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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